molecular formula C33H64N16O9S B12370444 H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH

H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH

Cat. No.: B12370444
M. Wt: 861.0 g/mol
InChI Key: DSUASFJKAPSTTL-QGZPSTLZSA-N
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Description

The compound H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH is a peptide consisting of seven amino acids: cysteine, valine, arginine, alanine, arginine, threonine, and arginine. This peptide sequence is known for its ability to bind to programmed death-ligand 1 (PD-L1), making it a significant molecule in the field of immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .

    Coupling Reaction: The first amino acid (cysteine) is attached to the resin. Subsequent amino acids are added one by one through coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cyclization.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: The arginine residues can participate in nucleophilic substitution reactions due to the presence of the guanidinium group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize cysteine residues.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are commonly used reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the guanidinium group under mild conditions.

Major Products Formed

Scientific Research Applications

H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: has several applications in scientific research:

Mechanism of Action

H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: exerts its effects by binding to PD-L1, a protein expressed on the surface of cancer cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, which is a mechanism tumors use to evade the immune system. By blocking this interaction, the peptide enhances T cell activity and promotes the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

    PD-L1Pep-1: Another peptide that binds to PD-L1 but with a different sequence.

    PD-L1Pep-3: A variant with modifications to improve binding affinity and stability.

Uniqueness

H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH: is unique due to its specific sequence, which provides a high binding affinity to PD-L1. This makes it particularly effective in blocking the PD-1/PD-L1 interaction and enhancing anti-tumor immunity .

Properties

Molecular Formula

C33H64N16O9S

Molecular Weight

861.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

DSUASFJKAPSTTL-QGZPSTLZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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